

GC-MS analysis and fragmentation pattern of 3,4-diethyl-3-hexene

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Compound of Interest

Compound Name: 3,4-Diethyl-3-hexene

Cat. No.: B8653769

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Application Note: GC-MS Analysis of 3,4-diethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of **3,4-diethyl-3-hexene** using Gas Chromatography-Mass Spectrometry (GC-MS). It includes instrument parameters, sample preparation guidelines, and an analysis of the compound's mass spectrometry fragmentation pattern. The provided methodologies are intended to offer a robust starting point for the identification and quantification of **3,4-diethyl-3-hexene** in various matrices.

Introduction

3,4-diethyl-3-hexene is a branched alkene with the molecular formula C₁₀H₂₀ and a molecular weight of 140.27 g/mol .^[1] Accurate identification and quantification of such compounds are crucial in various fields, including petrochemical analysis, environmental monitoring, and as intermediates in pharmaceutical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation and identification of volatile and semi-volatile organic compounds like **3,4-diethyl-3-hexene**. This document outlines a comprehensive GC-MS method and details the expected fragmentation pattern under electron ionization (EI), facilitating its unambiguous identification.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

- Standard Preparation: Prepare a stock solution of **3,4-diethyl-3-hexene** in a volatile, high-purity solvent such as hexane or dichloromethane at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
- Sample Extraction (if applicable): For solid or liquid matrices, a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) should be employed to isolate the volatile organic compounds.^[2]
- Final Sample Preparation: The final sample for injection should be clear and free of particulate matter. If necessary, filter the sample through a 0.45 µm syringe filter. The final concentration should fall within the range of the calibration curve.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point for the analysis of **3,4-diethyl-3-hexene** on a standard GC-MS system.

Gas Chromatograph (GC) Parameters:

Parameter	Value
Column	Non-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm I.D., 0.25 μ m film thickness
Injector Temperature	250 °C
Injection Mode	Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume	1 μ L
Carrier Gas	Helium, constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes

Mass Spectrometer (MS) Parameters:

Parameter	Value
Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Scan Range	m/z 40-300
Solvent Delay	3 minutes

Data Presentation

The electron ionization mass spectrum of **3,4-diethyl-3-hexene** is characterized by a series of fragment ions. The quantitative data for the most prominent peaks, based on the NIST database, are summarized in the table below.

Table 1: Prominent Fragment Ions of **3,4-Diethyl-3-hexene**

m/z	Relative Intensity (%)	Proposed Fragment Ion
41	45	[C ₃ H ₅] ⁺
55	90	[C ₄ H ₇] ⁺
69	100	[C ₅ H ₉] ⁺
83	35	[C ₆ H ₁₁] ⁺
97	20	[C ₇ H ₁₃] ⁺
111	5	[C ₈ H ₁₅] ⁺
140	15	[C ₁₀ H ₂₀] ⁺ • (Molecular Ion)

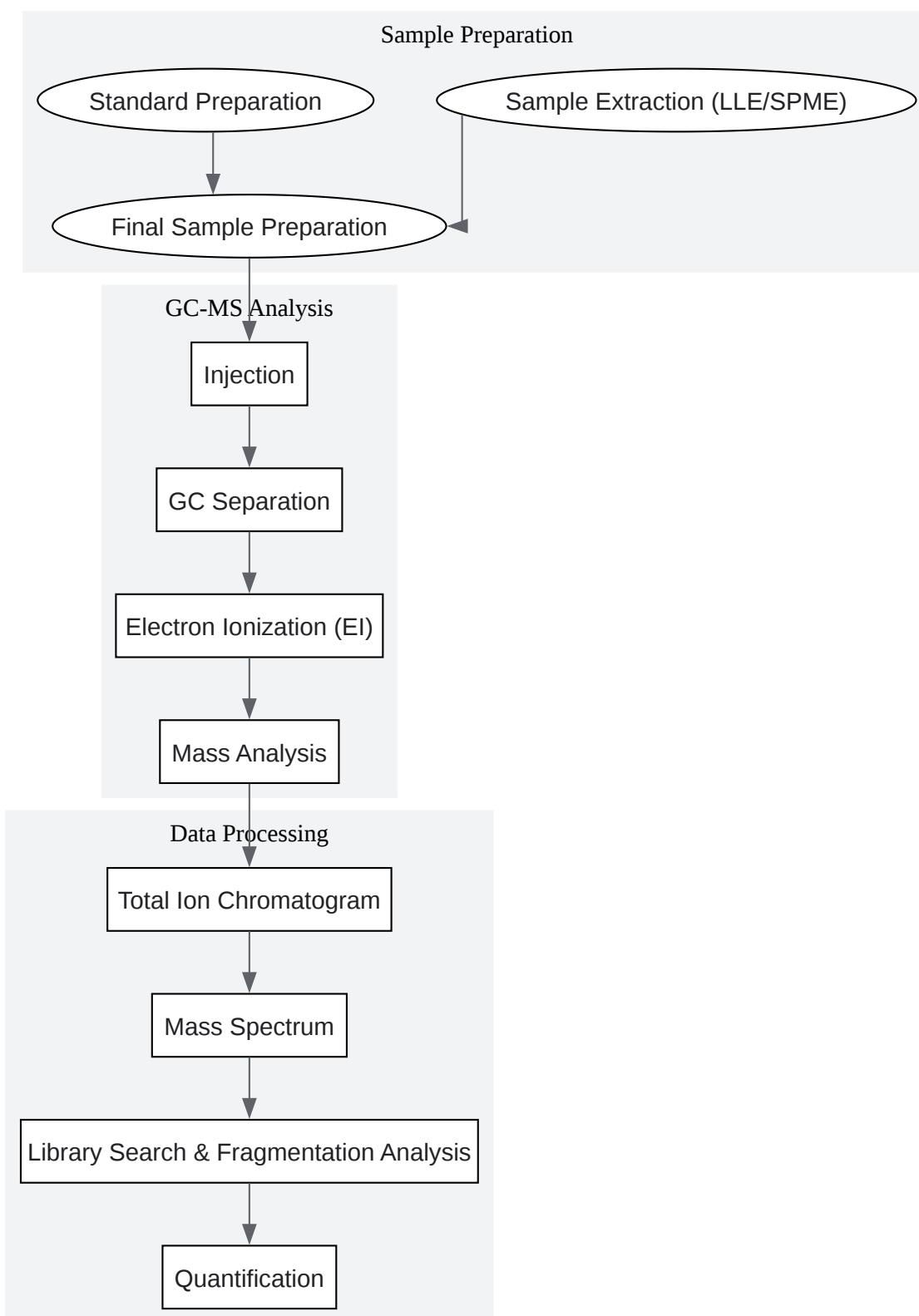
Data obtained from the NIST WebBook.[\[1\]](#)[\[3\]](#)

Fragmentation Pattern

The fragmentation of alkenes in EI-MS is primarily driven by the stability of the resulting carbocations.[\[4\]](#)[\[5\]](#)[\[6\]](#) The most common fragmentation pathway for alkenes is allylic cleavage, which leads to the formation of resonance-stabilized allylic cations.[\[4\]](#)[\[6\]](#)

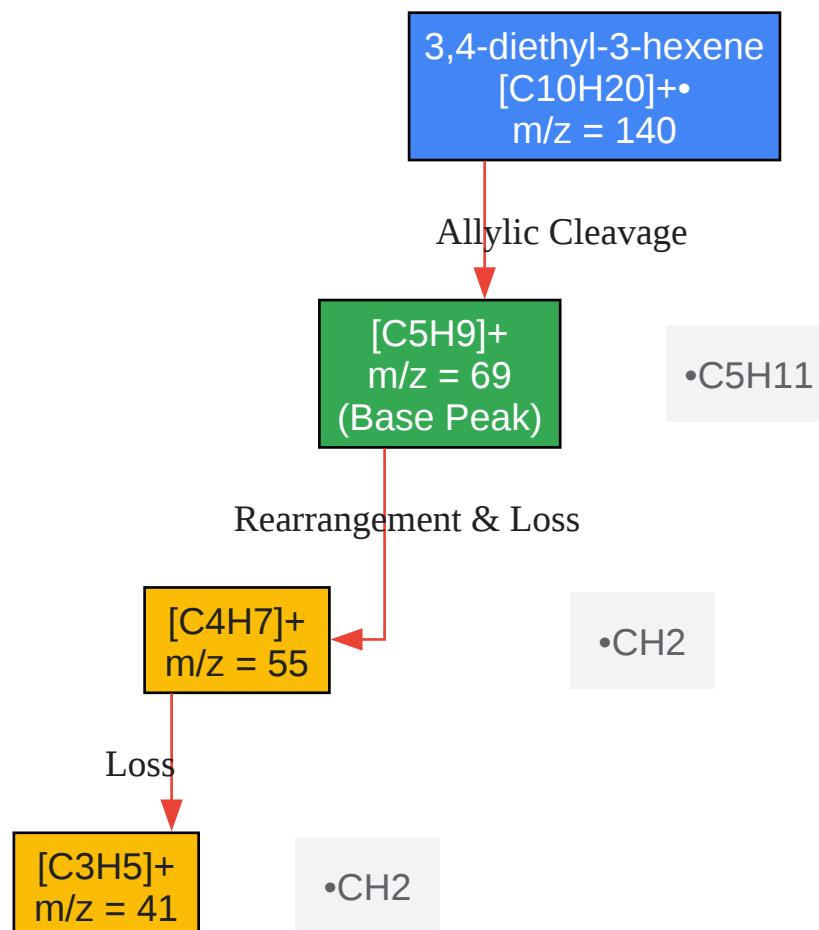
For **3,4-diethyl-3-hexene**, the molecular ion ([M]⁺•) is observed at m/z 140. The base peak at m/z 69 is likely due to the formation of a stable tertiary allylic carbocation resulting from the cleavage of a C-C bond beta to the double bond. Other significant fragments at m/z 55 and 41 represent further fragmentation and rearrangements of the primary fragments.

Mandatory Visualizations



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Caption: Experimental workflow for GC-MS analysis.



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Caption: Proposed fragmentation of **3,4-diethyl-3-hexene**.

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